molecular formula C19H18N2O2S B6720234 N-(1-cyano-4,5-dihydrobenzo[e][1]benzothiol-2-yl)oxane-3-carboxamide

N-(1-cyano-4,5-dihydrobenzo[e][1]benzothiol-2-yl)oxane-3-carboxamide

Cat. No.: B6720234
M. Wt: 338.4 g/mol
InChI Key: DJACBWVZCFBIEE-UHFFFAOYSA-N
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Description

N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide is a complex organic compound that features a unique structure combining a cyano group, a benzothiol moiety, and an oxane carboxamide group

Properties

IUPAC Name

N-(1-cyano-4,5-dihydrobenzo[e][1]benzothiol-2-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c20-10-15-17-14-6-2-1-4-12(14)7-8-16(17)24-19(15)21-18(22)13-5-3-9-23-11-13/h1-2,4,6,13H,3,5,7-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJACBWVZCFBIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=C(C3=C(S2)CCC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of a cyanoacetamide derivative with a suitable benzothiol precursor under basic conditions. The reaction is often carried out in a polar solvent such as ethanol, with triethylamine serving as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group and benzothiol moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide shares similarities with other cyano and benzothiol-containing compounds, such as cyanoacetamides and benzothiazoles.
  • Cyanoacetamides : These compounds also feature a cyano group and are used in various synthetic applications.
  • Benzothiazoles : These compounds contain a benzothiazole ring and are known for their biological activity and use in medicinal chemistry.

Uniqueness

The uniqueness of N-(1-cyano-4,5-dihydrobenzoebenzothiol-2-yl)oxane-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

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